molecular formula C14H13ClN4O B612233 1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone CAS No. 1260006-20-9

1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone

Cat. No.: B612233
CAS No.: 1260006-20-9
M. Wt: 288.73 g/mol
InChI Key: ZVIFCOOHWGNPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CFG920 is a nonsteroidal, reversible inhibitor of the enzymes steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and aldosterone synthase (CYP11B2). It is an orally active compound with potential antiandrogen and antineoplastic activities. CFG920 has shown promise in the treatment of metastatic castration-resistant prostate cancer by inhibiting androgen production in both the testes and adrenal glands .

Scientific Research Applications

Preparation Methods

The synthesis of CFG920 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

CFG920 undergoes various chemical reactions, including:

    Oxidation: CFG920 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: CFG920 can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Mechanism of Action

CFG920 exerts its effects by inhibiting the enzymatic activity of CYP17A1 and CYP11B2. By inhibiting CYP17A1, CFG920 reduces the production of androgens in both the testes and adrenal glands. This decrease in androgen levels leads to reduced androgen-dependent growth signaling and inhibition of cell proliferation in androgen-dependent tumor cells. The inhibition of CYP11B2 further contributes to the compound’s antineoplastic activity .

Comparison with Similar Compounds

CFG920 is unique in its dual inhibition of CYP17A1 and CYP11B2, which distinguishes it from other similar compounds. Some similar compounds include:

CFG920’s dual inhibition mechanism provides a broader spectrum of activity compared to these similar compounds, making it a promising candidate for further research and development.

Properties

CAS No.

1260006-20-9

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI Key

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFG-920;  CFG920;  CFG 920.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 600 mg, 3.3898 mmol) was reacted with 2-chloro-4-iodo-pyridine (974 mg, 4.067 mmol), 1,4-dioxane (60 mL), copper iodide (65 mg, 0.3398 mmol), trans-1,2-diamino cyclohexane (0.12 mL, 1.0169 mmol) and potassium phosphate (2.15 g, 10.1694 mmol) to afford 810 mg of the product (83% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone
Reactant of Route 4
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone
Reactant of Route 5
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone
Reactant of Route 6
1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.